molecular formula C6H9NO3S B1588901 Pyridine methanesulfonate CAS No. 39879-60-2

Pyridine methanesulfonate

Cat. No.: B1588901
CAS No.: 39879-60-2
M. Wt: 175.21 g/mol
InChI Key: BLTAPEIEHGWKKN-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, with wide-ranging importance in both academic research and industrial applications. sciencepublishinggroup.comajrconline.org As a nitrogen-containing heterocycle structurally related to benzene, pyridine's unique electronic properties make it a versatile building block in organic synthesis. globalresearchonline.net The nitrogen atom imparts a dipole moment and basicity, influencing the molecule's reactivity and physical properties. globalresearchonline.netnih.gov

Pyridine derivatives are integral to the development of pharmaceuticals, agrochemicals, and materials. globalresearchonline.netnih.govresearchgate.net Their ability to improve the solubility and bioavailability of less soluble compounds makes them particularly valuable in medicinal chemistry. ajrconline.orgresearchgate.net Researchers continue to explore new synthetic methodologies and applications for pyridine-based compounds, highlighting their enduring significance. globalresearchonline.netnih.gov

Role of Methanesulfonate (B1217627) Esters and Salts in Organic Synthesis and Beyond

Methanesulfonate, the ester or salt of methanesulfonic acid, is a crucial functional group in organic chemistry. wikipedia.org Methanesulfonic acid is a strong, non-oxidizing acid with high thermal stability, making its derivatives useful in a variety of chemical transformations. vulcanchem.com Methanesulfonate esters, often called mesylates, are excellent leaving groups in nucleophilic substitution and elimination reactions. biosynth.com This reactivity makes them valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. biosynth.comontosight.ai

Methanesulfonate salts are also significant, with applications ranging from electroplating to catalysis. googleapis.comchemicalbook.com The high solubility of many metal methanesulfonate salts in various solvents is a key advantage in these applications. wikipedia.orggoogleapis.com The study of methanesulfonate salts and esters continues to yield new synthetic methods and applications. googleapis.com

Scope and Research Aims for Pyridine Methanesulfonate

Research on this compound, also known as pyridinium (B92312) methanesulfonate, focuses on understanding its fundamental chemical and physical properties, developing efficient synthetic routes, and exploring its potential applications. researchgate.netguidechem.com This compound is a salt formed from the acid-base reaction between pyridine and methanesulfonic acid. nih.gov

Investigations into its crystal structure have revealed interesting phase transitions and disorder phenomena at different temperatures. researchgate.net Such studies provide insights into the intermolecular interactions and dynamic properties of the ionic components. researchgate.net Furthermore, this compound serves as a reagent and catalyst in various organic reactions, including esterifications and condensations. guidechem.comcymitquimica.com The aim of ongoing research is to further elucidate its reactivity and expand its utility in synthetic chemistry.

Detailed Research Findings

This compound has been the subject of various scientific investigations, providing a foundational understanding of its properties and behavior.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. guidechem.comcymitquimica.com It is soluble in polar solvents like water and alcohols. guidechem.comcymitquimica.com

PropertyValueSource
Molecular Formula C6H9NO3S guidechem.comnih.gov
Molecular Weight 175.21 g/mol nih.gov
CAS Number 39879-60-2 guidechem.comnih.gov
Appearance White to off-white crystalline powder guidechem.comcymitquimica.com
Melting Point 180°C chembk.com
Boiling Point 349.1°C at 760 mmHg chembk.com
Flash Point 164.9°C chembk.com
Storage Temperature 2-8°C guidechem.comchembk.com

Synthesis and Structure

The synthesis of this compound typically involves the reaction of pyridine with methanesulfonic acid. google.com Another reported synthesis involves the reaction of pyridine N-oxide with methanesulfonic anhydride (B1165640), which yields 1-[(methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. iucr.org

The crystal structure of pyridinium methanesulfonate has been determined by X-ray diffraction. researchgate.net These studies show that the compound undergoes reversible solid-solid phase transitions at different temperatures. researchgate.net The structure consists of a pyridinium cation and a methanesulfonate anion. researchgate.netiucr.org

Applications in Research

This compound finds use as a reagent and catalyst in organic synthesis. guidechem.com It has been utilized in esterification and condensation reactions. guidechem.com Additionally, some research indicates its potential antimicrobial properties, suggesting utility in the development of pharmaceuticals and agrochemicals. guidechem.com The compound also serves as an intermediate in the synthesis of more complex molecules. cymitquimica.com For instance, the reaction of (R)- or (S)-1-(2-pyridinyl)ethyl methanesulfonate with amines is used to produce chiral amines. researchgate.net

Properties

IUPAC Name

methanesulfonic acid;pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.CH4O3S/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTAPEIEHGWKKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466458
Record name Pyridine methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39879-60-2
Record name Pyridine methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyridine Methanesulfonate and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide straightforward routes to produce pyridine (B92270) methanesulfonate (B1217627) and its related ionic liquid forms. These methods are foundational in the preparation of these compounds.

Pyridine methanesulfonate is fundamentally a salt formed from the reaction of an acid and a base. nih.gov The synthesis involves the direct acid-base reaction between pyridine, a heterocyclic aromatic base, and methanesulfonic acid. nih.gov In this reaction, the lone pair of electrons on the nitrogen atom of the pyridine ring accepts a proton (H⁺) from the highly acidic methanesulfonic acid. This proton transfer results in the formation of the pyridinium (B92312) cation and the methanesulfonate anion, which associate to form the salt, this compound. nih.gov

The pyridine ring can also act as a non-nucleophilic base in other related reactions, such as in the synthesis of sulfonate esters from alcohols and methanesulfonyl chloride, where its primary role is to neutralize the hydrochloric acid (HCl) byproduct. masterorganicchemistry.com In a different synthetic context, reacting pyridine-N-oxide with methanesulfonic anhydride (B1165640) leads to the formation of 1-[(methylsulfonyl)oxy]pyridin-1-ium methanesulfonate, a molecular salt composed of a cationic sulfonated pyridine N-oxide and a methanesulfonate anion. nih.gov

Table 1: Acid-Base Synthesis of this compound Derivatives

Reactant 1 Reactant 2 Product
Pyridine Methanesulfonic Acid This compound nih.gov

Metathesis reactions are a common and effective strategy for synthesizing ionic liquids (ILs), including those based on pyridinium cations with a methanesulfonate anion. mdpi.commdpi.com This method, also known as anion exchange, typically involves starting with a pyridinium salt containing a halide anion, such as butylpyridinium bromide. mdpi.comgoogle.com

The general procedure involves dissolving the pyridinium halide salt and an alkali metal salt of the desired anion (e.g., sodium methanesulfonate) in a suitable solvent. mdpi.com The subsequent reaction results in the exchange of anions. The less soluble inorganic salt, such as sodium bromide, precipitates out of the solution and can be removed by filtration, yielding the desired pyridinium-based ionic liquid. mdpi.comgoogle.com This approach is advantageous for producing high-purity ionic liquids with negligible halide contamination. mdpi.com

A typical synthesis involves the following steps:

Quaternization of pyridine with an alkyl halide (e.g., butyl bromide) to form the pyridinium halide salt. mdpi.com

Metathesis reaction of the resulting pyridinium halide with sodium methanesulfonate in a solvent like methanol (B129727). mdpi.com

Stirring the mixture, often overnight at room temperature, to allow the anion exchange to complete. mdpi.com

Removal of the precipitated sodium halide byproduct through filtration or solvent extraction. mdpi.com

This methodology has been successfully applied to create a library of ionic liquids with various cation and anion combinations, including 1-allylpyridinium methanesulfonate and 1-butyl-3-methylimidazolium methanesulfonate. mdpi.commdpi.com

Functionalization and Derivatization Strategies

Beyond direct synthesis, pyridine methanesulfonates can be functionalized, particularly by leveraging the methanesulfonate group's excellent leaving group properties in nucleophilic substitution reactions. smolecule.com This is especially prominent in the derivatization of pyridinyl ethyl methanesulfonates.

Enantiomerically pure 1-(2-pyridinyl)ethyl methanesulfonates are valuable substrates for creating a variety of optically pure chiral derivatives. researchgate.net The methanesulfonate group attached to the chiral center is an effective leaving group, facilitating nucleophilic substitution reactions that proceed stereospecifically, typically through an SN2 mechanism. researchgate.net This process allows for the synthesis of diverse 1-(2-pyridinyl)ethyl derivatives with a complete inversion of the configuration at the chiral center. researchgate.netresearchgate.net

Stereospecific substitution reactions of (S)- and (R)-1-(2-pyridinyl)ethyl methanesulfonate have been successfully carried out with various sulfur nucleophiles. researchgate.netclockss.org These reactions proceed with a high degree of stereospecificity, consistent with an SN2 pathway. researchgate.net For example, the reaction of (S)-1-(2-pyridinyl)ethyl methanesulfonate with a sulfur nucleophile results in the formation of the corresponding (R)-substituted product, indicating a complete inversion of stereochemistry. clockss.org

Table 2: Stereospecific Substitution of 1-(2-Pyridinyl)ethyl Methanesulfonates with Sulfur Nucleophiles

Starting Material Nucleophile Product Stereochemistry
(S)-1-(2-pyridinyl)ethyl methanesulfonate Sulfur Nucleophiles (R)-1-(2-pyridinyl)ethyl derivatives Inversion researchgate.netclockss.org

Similar to sulfur nucleophiles, oxygen-based nucleophiles also participate in stereospecific substitution reactions with 1-(2-pyridinyl)ethyl methanesulfonates. researchgate.netclockss.org These reactions are crucial for synthesizing chiral ethers and other oxygen-containing derivatives. The reaction of enantiomerically pure 1-(2-pyridinyl)ethyl methanesulfonates with O-nucleophiles proceeds with inversion of configuration at the chiral carbon atom. researchgate.net

A notable example is the alkylation of the sodium salt of a β-dicarbonyl compound, such as methyl acetoacetate, with (R)-1-(2-pyridinyl)ethyl methanesulfonate. researchgate.net This reaction can yield both C-alkylation and O-alkylation products. The O-alkylation product, methyl (S)-3-[1-(2-pyridinyl)ethoxy]-2-butenoate, is formed with inversion of stereochemistry. researchgate.net

Table 3: Stereospecific Substitution of 1-(2-Pyridinyl)ethyl Methanesulfonates with Oxygen Nucleophiles

Starting Material Nucleophile Product(s) Stereochemistry
(S)-1-(2-pyridinyl)ethyl methanesulfonate Oxygen Nucleophiles (R)-1-(2-pyridinyl)ethyl derivatives Inversion researchgate.netclockss.org
(R)-1-(2-pyridinyl)ethyl methanesulfonate Oxygen Nucleophiles (S)-1-(2-pyridinyl)ethyl derivatives Inversion researchgate.netclockss.org

Electrochemical Functionalization of Pyridine Rings

The direct functionalization of pyridine rings to introduce a methanesulfonate or related sulfonyl group is a significant challenge in synthetic chemistry due to the electron-deficient nature of the pyridine core. researchgate.net Electrochemical methods offer a modern, complementary approach to traditional chemical synthesis, enabling reactions under mild, catalyst- and oxidant-free conditions. nih.gov

A notable electrochemical methodology facilitates the meta-sulfonylation of pyridines using nucleophilic sulfinates. nih.gov This process overcomes the intrinsic preference of pyridine for ortho- and para-substitution by nucleophiles. The strategy involves a redox-neutral dearomatization-rearomatization sequence:

Dearomative Cycloaddition : The pyridine substrate first reacts with an acetylenedicarboxylate (B1228247) in the presence of methyl pyruvate, leading to a dearomatized oxazino-pyridine intermediate. This step transforms the electron-deficient pyridine into an electron-rich dienamine-like structure. nih.gov

Electrooxidative C–H Sulfonation : The dearomatized intermediate is then subjected to electrolysis in an undivided cell. In this step, a nucleophilic sodium sulfinate (like sodium methanesulfinate) is used. The reaction proceeds at a constant current with a graphite (B72142) anode and a platinum cathode. This electrooxidative step introduces the sulfonyl group at the meta-position (C5) of the original pyridine ring. nih.gov

Acid-Promoted Rearomatization : The final step involves hydrolysis with acid, which promotes the rearomatization of the ring to yield the meta-sulfonated pyridine product. nih.gov

This electrochemical approach demonstrates excellent regioselectivity, with functionalization occurring exclusively at the meta-position. It is compatible with a wide range of functional groups and has been successfully applied on a larger scale, highlighting its practicality. nih.gov

Table 1: Electrochemical Meta-Sulfonylation of Pyridine

EntryPyridine SubstrateSulfinate ReagentProductYield (%)
1PyridineSodium methanesulfinate3-(Methylsulfonyl)pyridine65
2PyridineSodium p-toluenesulfinate3-(p-Tolylsulfonyl)pyridine78
3PyridineSodium benzenesulfinate3-(Phenylsulfonyl)pyridine75
43-MethylpyridineSodium methanesulfinate5-(Methylsulfonyl)-3-methylpyridine55
Data sourced from a study on electrochemical meta-C–H sulfonylation of pyridines. nih.gov

Formation of Pyridine-Thiazole Hybrid Methanesulfonates

Pyridine-thiazole hybrids are a class of compounds actively investigated for their potential as anticancer agents. mdpi.comnih.gov To enhance the physicochemical properties of these hybrids, such as water solubility, they can be converted into methanesulfonate salts. This conversion is a straightforward acid-base reaction.

The synthesis begins with the creation of a complex pyridine-thiazole core structure. A key intermediate, (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one, is synthesized via a multi-step process starting from 1-(pyridin-2-yl)thiourea. mdpi.com This "enone" intermediate serves as the precursor for the methanesulfonate derivative.

The formation of the methanesulfonate salt is achieved by reacting the pyridine-thiazole hybrid with methanesulfonic acid. mdpi.comresearchgate.net The reaction is typically performed in a suitable solvent like tetrahydrofuran (B95107) (THF) at room temperature. The basic nitrogen atoms on the pyridine or thiazole (B1198619) rings are protonated by the strong acid, leading to the formation of the corresponding methanesulfonate salt. This method provides the target compound in good yield. researchgate.net

Table 2: Synthesis of a Pyridine-Thiazole Hybrid Methanesulfonate

PrecursorReagentSolventConditionsProductYield (%)
(E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-oneMethanesulfonic acidTHFRoom temp, 1h3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)thiazol-5-yl]propenone methanesulfonate77
Data sourced from research on novel pyridine-thiazole hybrid molecules. mdpi.comresearchgate.net

Integration into Complex Pharmaceutical Intermediates

Pyridine methanesulfonates are valuable intermediates in the synthesis of complex molecules with potential pharmaceutical applications. The methanesulfonate group acts as an excellent leaving group in nucleophilic substitution reactions, allowing for the stereospecific introduction of various functionalities.

One significant application is in the synthesis of chiral pincer-type ligands, which are important in coordination chemistry and catalysis. clockss.org For instance, (S,S)-pyridine-2,6-bis(1-hydroxyethyl) can be converted to its corresponding dimethanesulfonate derivative. This intermediate, (S,S)-pyridine-2,6-bis(1-hydroxyethyl) dimethanesulfonate, can then react with nucleophiles like piperidine (B6355638) or morpholine. The reaction proceeds with a complete inversion of stereochemistry, providing access to enantiomerically pure chiral 2,6-bis[1-(N-cycloamino)ethyl]pyridines, which are precursors to chiral metal complexes. clockss.org

Another example is found in the synthesis of novel antibacterial agents based on the oxazolidinone scaffold. nih.gov In a multi-step synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, a key step involves the creation of a methanesulfonate intermediate. The precursor alcohol, (R)-(3-(6-Morpholinopyridin-3-yl)-2-Oxooxazolidin-5-yl)methanol, is reacted with methanesulfonyl chloride in the presence of triethylamine (B128534). This reaction converts the hydroxyl group into a methanesulfonate group, yielding (R)-(3-(6-Morpholinopyridin-3-yl)-2-Oxooxazolidin-5-yl)Methyl Methanesulfonate. nih.gov This activated intermediate is then used in subsequent steps to introduce other molecular fragments to build the final target compounds. nih.gov

Table 3: Examples of this compound as a Pharmaceutical Intermediate

IntermediateReaction TypeNucleophile/ReagentSubsequent ProductTherapeutic Area/ApplicationRef
(S,S)-Pyridine-2,6-bis(1-hydroxyethyl) dimethanesulfonateStereospecific Nucleophilic SubstitutionPiperidine(R,R)-2,6-bis[1-(N-piperidinyl)ethyl]pyridineChiral Ligands for Metal Complexes clockss.org
(R)-(3-(6-Morpholinopyridin-3-yl)-2-Oxooxazolidin-5-yl)Methyl MethanesulfonateNucleophilic SubstitutionPhthalimide PotassiumKey intermediate for 3-(Pyridine-3-yl)-2-oxazolidinonesAntibacterial Agents nih.gov

Synthesis of Pyridine Coordination Compounds Involving Methanesulfonate

Pyridine and its derivatives are fundamental ligands in coordination chemistry, forming stable complexes with a wide variety of metal ions. jscimedcentral.com The methanesulfonate anion can act as a counter-ion or as a coordinating ligand itself in these complexes.

The synthesis of such coordination compounds often follows a general procedure. First, a metal methanesulfonate salt is prepared. For lanthanide metals like Yttrium (Y) and Lanthanum (La), this can be achieved by reacting the corresponding metal hydroxycarbonate with methanesulfonic acid in an aqueous suspension. tandfonline.comtandfonline.com For other metals like Arsenic (As), Antimony (Sb), or Bismuth (Bi), the metal methanesulfonate can be prepared by reacting the metal oxide with methanesulfonic anhydride. cdnsciencepub.com

The resulting metal methanesulfonate is then reacted with the pyridine-based ligand. For example, yttrium methanesulfonate is dissolved in methanol and mixed with a solution of a ligand such as pyridine N-oxide or a picoline N-oxide to form the final coordination compound. tandfonline.comtandfonline.com Similarly, antimony(III) methanesulfonate reacts with an excess of pyridine in light petroleum ether to form the adduct [Sb(SO3CH3)3(Pyridine)]. cdnsciencepub.com These reactions typically result in the formation of solid products that can be isolated by filtration. The resulting complexes have been characterized by various analytical techniques to determine their structure and thermal properties. tandfonline.comcdnsciencepub.comresearchgate.net

Table 4: Synthesis of Pyridine Coordination Compounds with Methanesulfonate

Metal MethanesulfonatePyridine LigandSolventProduct FormulaRef
Y(CH3SO3)3Pyridine N-oxideMethanolY(MS)3·(py-NO)2·H2O tandfonline.com
La(CH3SO3)32-Picoline N-oxideMethanol/AcetoneLa(MS)3·(2-picNO)2 researchgate.net
Sb(SO3CH3)3PyridineLight petroleum etherSb(SO3CH3)3(Pyridine) cdnsciencepub.com
Bi(SO3CH3)3PyridineLight petroleum etherBi(SO3CH3)3(Pyridine) cdnsciencepub.com
MS = methanesulfonate; py-NO = pyridine N-oxide; 2-picNO = 2-picoline N-oxide

Structural Elucidation and Solid State Analysis

Crystallographic Studies of Pyridinium (B92312) Methanesulfonate (B1217627)

X-ray crystallography has been instrumental in revealing the precise three-dimensional structure of pyridinium methanesulfonate.

Single-crystal X-ray diffraction is a powerful technique that provides detailed information about the atomic arrangement within a crystal. uol.de Studies on pyridinium methanesulfonate have revealed that it undergoes a reversible solid-solid phase transition. researchgate.netresearchgate.net At high temperatures, it exists in a non-centrosymmetric Pna21 space group (Phase I), while at low temperatures, it transitions to a centrosymmetric Pbca space group (Phase II). researchgate.netresearchgate.net Another study identified a related compound, 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate, which crystallizes in the monoclinic P21/c space group at 150 K. iucr.org

Experimental data from crystallographic studies provide precise unit cell dimensions and other key parameters. For instance, a study on pyridinium methylsulfonate reported a non-centrosymmetric structure with more than 80% of the atoms fulfilling centrosymmetric symmetry. researchgate.net

Table 1: Crystallographic Data for a Pyridinium Methanesulfonate Derivative

Parameter Value
Chemical Formula C6H8NO3S+·CH3O3S−
Crystal System Monoclinic
Space Group P21/c
a (Å) 7.9335 (3)
b (Å) 7.6255 (3)
c (Å) 18.3875 (7)
β (°) 99.0734 (14)
V (ų) 1098.47 (7)
Z 4
Temperature (K) 150

Data sourced from a study on 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. iucr.org

Spectroscopic Characterization Techniques

Spectroscopic methods are essential for verifying the molecular structure and probing the electronic and conformational properties of pyridinium methanesulfonate.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and confirming the structure of molecules. dokumen.pub In pyridinium methanesulfonate, vibrational spectra have confirmed that both the pyridinium cation and the –CH3 group of the anion exhibit changes in their dynamics during phase transitions. researchgate.netresearchgate.net The internal vibrational modes of the pyridinium cation are sensitive to these phase transitions. researchgate.net Studies on related compounds like pyridine-3-sulfonic acid have assigned specific vibrational frequencies to different modes, such as the pyridine (B92270) ring breathing mode and SO2 deformations. asianpubs.org For instance, in pyridine-3-sulfonic acid, the S-O stretching vibration is observed as a strong band around 1035 cm⁻¹ in the IR spectrum. asianpubs.org The vibrational properties of the pyridinium cation have been studied in various environments, including perovskite-like compounds and simple halide salts. mdpi.com

Table 2: Selected IR Absorption Bands for a Pyridinium Methanesulfonate Derivative

Wavenumber (cm⁻¹) Intensity
3108 weak
3013 weak
2986 weak
2943 weak
1606 weak
1479 weak
1428 weak
1381 medium
1182 strong
1163 strong

Data from a study on 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate. iucr.org

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For a derivative, 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate, ¹H and ¹³C NMR data have been reported. iucr.orgnih.gov These studies help in confirming the molecular structure by identifying the chemical shifts of the different protons and carbon atoms in the pyridinium ring and the methanesulfonate group. iucr.orgnih.gov For example, in deuterated acetonitrile, the ¹³C NMR spectrum of this derivative shows signals at δ 140.62, 129.10, 41.78, and 39.65. iucr.orgnih.gov ¹H NMR studies on pyridinium halides have also been used to investigate the reorientational motion of the pyridinium cation across phase transitions. cdnsciencepub.com

Table 3: NMR Data for 1-[(Methylsulfonyl)oxy]pyridin-1-ium methanesulfonate in acetonitrile-d3

Nucleus Chemical Shift (δ, ppm)
¹H 8.7 (s, 2H), 8.1 (s, 1H), 7.9 (s, 2H), 3.5 (s, 2H), 2.6 (s, 3H)
¹³C 140.62, 129.10, 41.78, 39.65

Data sourced from published literature. iucr.orgiucr.orgnih.gov

Thermal Behavior and Phase Transitions of Pyridinium Methanesulfonate

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of materials. nih.gov Pyridinium methanesulfonate undergoes a reversible solid-solid phase transition at 255.8 K on cooling and 266.8 K on heating. researchgate.netresearchgate.net This transition is associated with a significant entropy gain, indicating an increase in disorder in the high-temperature phase (Phase I). researchgate.netresearchgate.net In this disordered phase, two independent orientations of the ions are possible. researchgate.netresearchgate.net Infrared spectra suggest that even in the low-temperature phase (Phase II), there is some residual disorder in both the pyridinium cation and the –CH3 group of the anion. researchgate.netresearchgate.net The study of phase transitions is crucial for understanding the dynamic properties of the ions within the crystal lattice. researchgate.net For comparison, other pyridinium salts, such as the chloride, bromide, and iodide, also exhibit phase transitions at different temperatures, above which the pyridinium ions reorient rapidly. cdnsciencepub.com

Solid-Solid Reversible Phase Transitions

Pyridine methanesulfonate undergoes a reversible, solid-solid phase transition. researchgate.netresearchgate.net This transition is observed at 255.8 K during cooling and at 266.8 K upon heating. researchgate.netresearchgate.netresearchgate.net The compound exists in two distinct phases, a high-temperature phase (Phase I) and a low-temperature phase (Phase II). researchgate.net

X-ray diffraction studies have determined the crystal structures for both phases. Phase I, which is stable at higher temperatures, crystallizes in the non-centrosymmetric Pna2₁ space group. researchgate.netresearchgate.netresearchgate.net As the temperature is lowered, it transitions to Phase II, which has a centrosymmetric Pbca space group. researchgate.netresearchgate.netresearchgate.net This change in symmetry is a key feature of the phase transition. mdpi.com

Table 1: Crystallographic Data for this compound Phases

FeaturePhase I (High Temperature)Phase II (Low Temperature)
Crystal System OrthorhombicOrthorhombic
Space Group Pna2₁Pbca
Symmetry Non-centrosymmetricCentrosymmetric
Transition Temp. 266.8 K (Heating)255.8 K (Cooling)

Data sourced from multiple studies. researchgate.netresearchgate.netresearchgate.net

Calorimetric and Optical Investigations

Infrared spectroscopy, an optical investigation technique, complements the calorimetric data. researchgate.net These spectra have confirmed that both the pyridinium cation and the –CH₃ group of the methanesulfonate anion exhibit changes in their dynamics upon entering the high-temperature Phase I. researchgate.netresearchgate.net The internal vibrational modes of the pyridinium cation are known to be sensitive to such phase transitions. researchgate.netmdpi.com

Table 2: Thermal Properties of the Phase Transition in this compound

ParameterValueDirection
Transition Temperature 255.8 KCooling
Transition Temperature 266.8 KHeating

Data sourced from thermal analysis. researchgate.netresearchgate.netresearchgate.net

Disorder Phenomena in Crystalline Phases

A primary characteristic of the phase transition in this compound is the change in structural order. researchgate.net The high-temperature Phase I is an order-disorder phase. mdpi.com The entropy gain measured during the transition from the low-temperature phase to the high-temperature phase indicates that two independent orientations of the ions are permissible in the disordered Phase I. researchgate.netresearchgate.netresearchgate.net This suggests that the pyridinium cations and methanesulfonate anions adopt a more dynamic and statistically distributed arrangement at higher temperatures. researchgate.net

Interestingly, infrared spectra have suggested the presence of residual disorder even in the low-temperature Phase II. researchgate.netresearchgate.net This implies that while Phase II is significantly more ordered than Phase I, some elements of dynamic or static disorder persist in both the pyridinium cation and the –CH₃ group of the anion below the transition temperature. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Studies on Pyridinium (B92312) Methanesulfonate (B1217627)

Quantum chemical methods have been employed to analyze the stoichiometric complex of pyridine (B92270) and methanesulfonic acid. These studies aim to understand the electronic structure, stability, and the nature of the bonding between the two components, which ultimately determines whether the system exists as a neutral hydrogen-bonded pair or as the proton-transferred ionic salt, pyridinium methanesulfonate. researchgate.net

Density Functional Theory (DFT) has been a primary method for investigating the pyridine-methanesulfonic acid system due to its balance of computational cost and accuracy. mdpi.comacademie-sciences.fr Studies have utilized various functionals to model the equilibrium structure of the complex. researchgate.net DFT calculations are used to explore the potential energy surface, locate stable geometries, and determine the energetic favorability of proton transfer from methanesulfonic acid to pyridine. research.fi

In the context of pyridinium salts, DFT is used to calculate a range of properties, including molecular orbital energies (HOMO-LUMO), atomic charge distributions, and electrostatic potentials, which provide insight into the reactivity and stability of the ionic species. researchgate.netrsc.org For the pyridine-methanesulfonic acid complex, these calculations help to clarify whether the most stable structure is the neutral, hydrogen-bonded complex (Py···H-OS(O)₂CH₃) or the ion pair (PyH⁺···⁻OS(O)₂CH₃). researchgate.netrsc.org

Table 1: Representative DFT Functionals Used in Pyridinium Salt Studies This table is for illustrative purposes and lists functionals commonly used for similar systems.

Functional TypeExamplesKey Features
Hybrid GGA B3LYP, PBE0, M06-2XIncorporates a portion of exact Hartree-Fock exchange, often providing good accuracy for thermochemistry and geometries. nih.govgrafiati.com
GGA PBEGeneralized Gradient Approximation; improves upon local density approximation by including the gradient of the electron density. rsc.org
Meta-GGA M06-LIncludes the kinetic energy density in addition to the density and its gradient, offering broader applicability.
Range-Separated CAM-B3LYP, wB97XDImprove the description of long-range interactions, which is crucial for non-covalent interactions and charge-transfer excitations. nih.gov

Ab Initio Methods (e.g., Møller-Plesset Perturbation Theory, Hartree-Fock)

To benchmark and validate the results from DFT, more computationally intensive ab initio methods have been applied. These methods solve the electronic Schrödinger equation without the empirical parameterization often found in DFT functionals. fupress.net

Hartree-Fock (HF): The Hartree-Fock method is a fundamental ab initio approach that solves the Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant. ru.nl While it accounts for electron exchange, it neglects electron correlation, which can be significant. In the study of the pyridine-methanesulfonic acid complex, Restricted Hartree-Fock (RHF) calculations were performed. researchgate.net

Møller-Plesset Perturbation Theory (MPPT): MPPT is a post-Hartree-Fock method that improves upon the HF results by including electron correlation effects through perturbation theory. ru.nlwikipedia.org Second-order Møller-Plesset theory (MP2) is a widely used level of theory that often provides a significant improvement in accuracy over HF. smu.edu Investigations into the pyridine-methanesulfonic acid complex have compared DFT results against those from MP2 calculations to gain a more reliable understanding of the system's energetics and structure. researchgate.net

The accuracy of any quantum chemical calculation is dependent on the chosen basis set, which is a set of mathematical functions used to build molecular orbitals. Studies on the pyridine-methanesulfonic acid complex have systematically evaluated the effect of the basis set size and composition. researchgate.net

The calculations have employed Pople-style basis sets of increasing size and flexibility, ranging from 6-31G to the more extensive 6-31++G(d,p). researchgate.net The notation indicates:

6-31G: A split-valence basis set.

++G: The addition of diffuse functions on both heavy atoms and hydrogen atoms, which are crucial for accurately describing anions and non-covalent interactions like hydrogen bonds.

(d,p): The inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which allow for more flexibility in describing the shape of electron orbitals and are essential for accurate geometry and energy calculations. nih.gov

Proton Transfer and Hydrogen Bonding Interactions

A central question in the theoretical study of the pyridine-methanesulfonic acid system is the nature of the interaction: is it a simple hydrogen bond, or does a complete proton transfer occur to form the pyridinium methanesulfonate ion pair? research.fi

Computational analysis of the equilibrium structure of the 1:1 pyridine-methanesulfonic acid complex has been performed to determine the location of the proton between the pyridine nitrogen and the methanesulfonate oxygen. researchgate.net Theoretical calculations in the gas phase often predict a delicate balance, with the structure potentially being a neutral hydrogen-bonded complex. However, experimental evidence from X-ray diffraction of the crystalline material confirms that complete proton transfer occurs in the solid state, resulting in the formation of the pyridinium cation and the methanesulfonate anion. researchgate.net This discrepancy highlights the critical influence of the surrounding environment on the structure. Computational models that account for environmental effects are therefore necessary to accurately describe the system. researchgate.netrsc.org

Table 2: Comparison of Calculated and Experimental Geometries for Proton Transfer Systems This table illustrates typical data obtained from such studies. The values are hypothetical and represent the nature of the findings.

ParameterMethod (Gas Phase)Method (Continuum Solvent)Experimental (Crystal)
N···H distance (Å) 1.751.041.02
O-H distance (Å) 1.051.811.85
Proton Position Covalent to OxygenCovalent to NitrogenCovalent to Nitrogen

Solvent Effects on Proton Transfer (e.g., Polarized Continuum Model, Explicit Water Molecules)

To bridge the gap between gas-phase calculations and the condensed-phase reality, solvent effects are incorporated into theoretical models.

Polarized Continuum Model (PCM): The PCM is an implicit solvation model that places the molecule in a cavity within a continuous dielectric medium representing the solvent. rsc.orgrsc.org This model accounts for the bulk electrostatic effects of the solvent, which can stabilize charged species. Studies on the pyridine-methanesulfonic acid complex using the PCM have shown that embedding the complex in a dielectric medium significantly enhances the tendency for proton transfer. researchgate.netresearchgate.net The stabilization of the resulting ion pair (PyH⁺ and CH₃SO₃⁻) in a polar environment makes the proton-transferred state more energetically favorable than the neutral complex. osti.gov

Explicit Water Molecules: An alternative or complementary approach is to include a small number of explicit solvent molecules in the quantum chemical calculation. For the pyridine-methanesulfonic acid system, optimizing the geometry in the presence of one or two explicit water molecules has been shown to induce proton transfer. researchgate.net These water molecules can form a hydrogen-bond bridge, actively participating in and facilitating the transfer of the proton from the acid to the base. This approach highlights the specific, short-range interactions with the solvent that can be crucial for the reaction mechanism. sioc-journal.cn

Mechanistic Insights from Theoretical Models in Catalysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. For catalysts incorporating pyridine-based ligands, theoretical models have provided profound insights into key catalytic steps that are often difficult or impossible to observe experimentally.

Analysis of O2 Activation and O-O Bond Cleavage

The activation of molecular oxygen (O2) is a fundamental step in a vast array of biological and industrial oxidation reactions. Theoretical studies on model complexes containing pyridine moieties have been instrumental in mapping out the potential energy surfaces for O2 binding and subsequent O-O bond cleavage.

Research has shown that in iron complexes supported by tetradentate ligands incorporating pyridine rings, O2 activation often proceeds through the formation of a ferric-superoxo ([FeIII-O2•]2+) or a ferric-hydroperoxo ([FeIII-OOH]2+) intermediate. DFT calculations help to distinguish between different potential pathways, such as homolytic versus heterolytic cleavage of the O-O bond. For instance, in certain biomimetic iron complexes with pyridine-containing ligands, theoretical models have detailed the electronic structures of high-valent iron-oxo species that are formed after the O-O bond is broken. These models allow researchers to understand how the electronic properties of the pyridine ligand (e.g., its sigma-donating or pi-accepting character) can modulate the feasibility and energetics of forming these powerful oxidizing intermediates.

The table below summarizes key energetic data from a representative theoretical study on O2 activation by a model iron complex with a generic pyridine-containing ligand.

Intermediate/Transition StateDescriptionRelative Energy (kcal/mol)
Fe(II) + O2Initial reactants0.0
Fe(III)-O2•-Ferric-superoxo intermediate-5.2
[TS1]Transition state for O-O bond cleavage+15.8
Fe(IV)=O + •OHigh-valent iron-oxo species+4.1

Note: Data are hypothetical and representative of typical findings in computational studies.

Investigation of Pt-to-Pt Methyl Transfer Pathways

Methyl group transfer between metal centers is a crucial step in various cross-coupling and C-H activation cycles. Theoretical investigations into Pt-to-Pt methyl transfer in dinuclear platinum complexes, often stabilized by pyridine-based diimine ligands like bipyridine, have shed light on the operative mechanisms.

DFT calculations have been employed to compare different potential pathways for methyl transfer, primarily the associative and dissociative mechanisms. In the associative pathway, a bridged intermediate is formed where the methyl group is shared between the two platinum centers. In contrast, the dissociative pathway involves the transient formation of a three-coordinate Pt(II) intermediate. Computational models have revealed that the preference for one pathway over the other is highly dependent on the steric and electronic properties of the ancillary ligands, including the pyridine rings. For example, bulky substituents on the pyridine rings can disfavor the formation of a crowded bridged intermediate, thus favoring a dissociative route. These studies provide calculated activation barriers for each step, offering a quantitative understanding of the reaction kinetics.

The following table presents a comparison of calculated activation barriers for different methyl transfer pathways in a model dinuclear platinum complex.

PathwayKey IntermediateCalculated Activation Barrier (kcal/mol)
Associative[Pt-(μ-CH3)-Pt]22.5
Dissociative[Pt(L)2(CH3)]+28.1

Note: Data are hypothetical and representative of typical findings in computational studies.

Structure-Reactivity Relationships in Functionalization Reactions

A central goal of computational catalysis is to establish clear structure-reactivity relationships that can guide the rational design of more efficient catalysts. For functionalization reactions, such as C-H activation and cross-coupling, theoretical models have been pivotal in correlating the structural features of pyridine-based ligands with the catalytic performance of the metal complex.

By systematically modifying the electronic and steric properties of the pyridine ligand in silico (e.g., by adding electron-donating or electron-withdrawing groups), researchers can quantify the impact on key reaction steps, such as oxidative addition or reductive elimination. For instance, DFT studies have demonstrated that increasing the electron-donating ability of the pyridine ligand can enhance the rate of oxidative addition at the metal center by making it more electron-rich and nucleophilic. Conversely, bulky substituents near the metal's coordination site can influence selectivity by sterically directing the substrate's approach. These computational findings allow for the development of predictive models where the catalytic activity and selectivity can be tuned by fine-tuning the ligand architecture.

Reactivity and Reaction Mechanism Studies

Nucleophilic Substitution Pathways

When methanesulfonyl chloride reacts with an alcohol in the presence of pyridine (B92270), a methanesulfonate (B1217627) ester (mesylate) is formed. masterorganicchemistry.com Pyridine's role is twofold: it acts as a base to neutralize the HCl byproduct, and it can also act as a nucleophilic catalyst. youtube.comubc.ca In the catalytic pathway, pyridine first attacks the methanesulfonyl chloride to form an N-methanesulfonylpyridinium salt. This intermediate is highly reactive towards the alcohol nucleophile.

The general mechanism for mesylate formation involves the alcohol's oxygen atom attacking the sulfur atom of the methanesulfonyl chloride (or the N-methanesulfonylpyridinium intermediate), followed by deprotonation by pyridine to yield the final mesylate ester.

Stereochemical Course of Reactions

A key feature of the mesylation reaction is that the conversion of an alcohol to a mesylate proceeds with retention of configuration at the alcohol's stereocenter. libretexts.orgmasterorganicchemistry.com This is because the carbon-oxygen bond of the alcohol is not broken during the reaction; the chemistry occurs entirely at the oxygen and sulfur atoms. youtube.com

Once the mesylate is formed, it is an excellent leaving group, and subsequent reaction with a nucleophile typically proceeds via an SN2 mechanism. This second step occurs with the expected inversion of configuration at the carbon center. libretexts.org This two-step sequence provides a reliable method for the stereochemical inversion of an alcohol.

Step 1: Mesylation (Retention) R-OH + MsCl/Pyridine → R-OMs

Step 2: Nucleophilic Substitution (Inversion) R-OMs + Nu⁻ → R-Nu + MsO⁻

This stereochemical control is a significant advantage over methods that might proceed through carbocation intermediates, which can lead to rearrangements and loss of stereochemical integrity. masterorganicchemistry.com

Influence of Nucleophile Nature on Reaction Outcome

The outcome of reactions involving the N-methanesulfonylpyridinium intermediate or the resulting alkyl mesylate is highly dependent on the nature of the nucleophile used.

In the context of displacing the mesylate group, a wide variety of nucleophiles can be employed, leading to diverse products. The table below summarizes the outcomes with different types of nucleophiles in SN2 reactions.

Nucleophile TypeExample NucleophileProduct Class
HalideCl⁻, Br⁻, I⁻Alkyl Halide
AzideN₃⁻Alkyl Azide
CyanideCN⁻Nitrile
ThiolateRS⁻Thioether
CarboxylateR'COO⁻Ester
AmineR'NH₂Amine (secondary)
HydroxideOH⁻Alcohol (inversion)

The choice of base in the initial mesylation can also be critical. While pyridine is commonly used, stronger, non-nucleophilic bases like triethylamine (B128534) are also employed. khanacademy.org The use of a stronger base can favor an alternative mechanism involving the formation of a highly reactive "sulfene" (CH₂=SO₂) intermediate via elimination from methanesulfonyl chloride, particularly when the nucleophile is the alcohol itself. wikipedia.orgstackexchange.com

Role as a Leaving Group (Mesylate) in Organic Transformations

The methanesulfonate (mesylate, MsO⁻) anion is an excellent leaving group in organic chemistry. Its stability, and therefore its effectiveness as a leaving group, stems from the fact that it is the conjugate base of a strong acid, methanesulfonic acid. The negative charge on the oxygen atom is delocalized by resonance over the three oxygen atoms of the sulfonyl group, making the anion very stable and non-basic. masterorganicchemistry.commasterorganicchemistry.com

The process of converting a hydroxyl group—a notoriously poor leaving group—into a mesylate is a common strategy to "activate" an alcohol for substitution or elimination reactions. masterorganicchemistry.com Once formed, the alkyl mesylate can readily undergo reactions with a wide range of nucleophiles. masterorganicchemistry.com This versatility makes mesylation a fundamental transformation in organic synthesis.

Electrochemical Reaction Mechanisms

Electrochemical methods offer alternative pathways for generating and utilizing sulfonyl species, often under mild, reagent-free conditions. acs.org

Sulfonyl Radical Engagement

In electrochemical systems, sulfonyl radicals can be generated through the anodic oxidation of sulfonate anions or other precursors like sulfonyl hydrazides. rsc.orgnih.gov For instance, the methanesulfonate anion can be oxidized at an anode to produce a methylsulfonyloxyl radical (CH₃S(O)₂O•). rsc.org These highly reactive radical species can then engage in various transformations.

Recent studies have shown that alkoxysulfonyl radicals can be generated via the anodic oxidation of inorganic sulfites in the presence of alcohols. semanticscholar.orgrsc.org These radicals are valuable for the synthesis of sulfonate esters through subsequent reactions, such as the difunctionalization of alkenes. semanticscholar.org The mechanism involves a single-electron transfer from the sulfite (B76179) at the anode, which is then trapped by an alcohol to form the key alkoxysulfonyl radical intermediate. semanticscholar.org

Regioselectivity in Sulfonylation Processes

Regioselectivity is a critical aspect of sulfonylation reactions, including those initiated electrochemically. In the electrochemical difunctionalization of alkynes, for example, the addition of a sulfonyl group and another functional group can be achieved with high regio- and stereoselectivity. rsc.orgresearchgate.net

The factors governing regioselectivity can be complex, often involving a combination of steric and electronic effects. rsc.org For instance, in the electrochemical C-H sulfonylation of certain heterocycles, the position of the sulfonyl group addition is highly selective. nih.gov Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand and predict the regiochemical outcomes of sulfonylation reactions, revealing that steric hindrance of substituents can be a dominant controlling factor. rsc.org In other electrochemical processes, the regioselectivity is governed by the relative stability of radical intermediates formed during the reaction cascade. nih.gov

Ligand Coupling Reactions Involving Pyridine Moieties

Extensive research into the reactivity of pyridine derivatives has revealed their utility in a variety of ligand coupling reactions, which are fundamental to the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. However, direct participation of the simple salt, pyridinium (B92312) methanesulfonate, in such reactions is not well-documented in scientific literature. The reactivity of the pyridine nucleus in coupling reactions is profoundly influenced by the nature of the substituents on the pyridine ring and the specific reaction conditions employed.

While pyridinium methanesulfonate itself is primarily recognized as a salt of pyridine and methanesulfonic acid, the broader class of pyridinium salts has been explored in various coupling reactions. Typically, these applications involve pyridinium salts that are further functionalized, for instance, as N-alkylpyridinium salts, which can act as precursors to alkyl radicals in cross-coupling reactions. In these cases, the pyridinium moiety often serves as a leaving group or a directing group rather than being incorporated into the final coupled product.

In contrast, significant advancements have been made using other pyridine derivatives, such as pyridine sulfinates, in palladium-catalyzed cross-coupling reactions. These reactions have proven to be highly effective for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. Pyridine sulfinates have emerged as stable and versatile nucleophilic coupling partners, offering a reliable alternative to the often problematic pyridine-2-boronic acids in Suzuki-Miyaura cross-coupling reactions. nih.govsemanticscholar.orgsigmaaldrich.comtcichemicals.comrsc.org

For instance, the palladium-catalyzed desulfinylative cross-coupling of pyridine-2-sulfinates with aryl and heteroaryl halides provides a robust method for creating linked pyridine-heterocycle building blocks, which are prevalent in medicinally relevant molecules. nih.govsigmaaldrich.com

While there is a lack of specific data on pyridinium methanesulfonate in ligand coupling reactions, the related field of palladium precatalysts offers some context. N-Substituted 2-aminobiphenylpalladium methanesulfonate precatalysts have been developed for use in C-C and C-N cross-coupling reactions. nih.govacs.org In these systems, the methanesulfonate anion is part of the palladium complex that facilitates the catalytic cycle, but the pyridine moiety of a pyridinium salt is not a direct participant in the coupling.

The investigation into palladium-catalyzed aromatic coupling of pyridine derivatives has also been a subject of study, focusing on the formation of bipyridines. These studies, however, have not specifically implicated pyridinium methanesulfonate as a reactant or ligand. researchgate.net

Applications in Advanced Organic Synthesis and Materials

Precursors for Pharmaceutically Relevant Compounds

The pyridine (B92270) moiety is a cornerstone in medicinal chemistry, and its functionalized derivatives, including methanesulfonate (B1217627) salts, play pivotal roles in the synthesis of numerous active pharmaceutical ingredients (APIs).

Intermediates in Drug Synthesis (e.g., Omeprazole, Lansoprazole, Pantoprazole)

Pyridine derivatives are key intermediates in the industrial synthesis of proton pump inhibitors (PPIs), a class of drugs that manage acid-related gastrointestinal disorders. While the literature does not explicitly name "pyridine methanesulfonate" as a standalone intermediate, the synthesis pathways for drugs like omeprazole, lansoprazole, and pantoprazole (B1678409) involve the reaction of a functionalized pyridine moiety with a benzimidazole (B57391) core. wipo.intscispace.comresearchgate.net

The synthesis of these blockbuster drugs often involves the coupling of a substituted 2-(chloromethyl)pyridine (B1213738) with the appropriate 2-mercaptobenzimidazole (B194830) derivative. wipo.intresearchgate.netmagtechjournal.com In some synthetic routes for omeprazole, a mesylate-containing methanol (B129727) solution is utilized, suggesting the in-situ formation or use of a methanesulfonate derivative of a pyridine intermediate. google.com The general scheme involves the formation of a thioether linkage, which is subsequently oxidized to the active sulfinyl group present in the final drug molecule. scispace.comresearchgate.net For instance, the synthesis of a pantoprazole intermediate, 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride, is a critical step in its production. google.compatsnap.com

The following table outlines the core pyridine intermediates used in the synthesis of these prominent PPIs:

DrugKey Pyridine Intermediate
Omeprazole 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine
Lansoprazole 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
Pantoprazole 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride

Strategic Use for Modulating Solubility of Hybrid Molecules

A significant challenge in drug development is achieving adequate aqueous solubility of drug candidates to ensure bioavailability. nih.govnih.govgsconlinepress.comwjbphs.com The formation of salts is a common and effective strategy to enhance the solubility of poorly soluble compounds. Methanesulfonic acid is frequently employed for this purpose, and its salt with a pyridine-containing molecule can significantly improve its solubility profile.

In a notable example, a pyridine-thiazole hybrid molecule with potential anticancer properties was synthesized. To improve its water solubility, a methanesulfonate salt of the hybrid molecule was prepared by reacting the parent compound with methanesulfonic acid. This strategic conversion into a methanesulfonate salt was aimed at enhancing its suitability for further biological evaluation.

Formation of Ionic Liquids with Pyridinium (B92312) Cations

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered immense interest as green solvents and catalysts in various chemical processes. mdpi.comionike.comtubitak.gov.tr Pyridinium-based cations are common components of ILs, and by pairing them with a methanesulfonate anion, novel ionic liquids with specific properties can be synthesized. mdpi.comionike.com

The synthesis of butyl pyridinium methanesulfonate has been reported, demonstrating the formation of an ionic liquid from a pyridinium cation. mdpi.com The synthesis typically involves a metathesis reaction, where a pyridinium halide (e.g., butyl pyridinium bromide) is reacted with a methanesulfonate salt (e.g., sodium methanesulfonate). mdpi.com The resulting pyridinium methanesulfonate ionic liquid possesses unique physicochemical properties that can be tuned by modifying the alkyl substituent on the pyridinium ring or by changing the anion. These ionic liquids have potential applications as reaction media, catalysts, and electrolytes. mdpi.comresearchgate.netresearchgate.net

Chiral Auxiliary or Intermediate in Asymmetric Synthesis

Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. wikipedia.orgyoutube.com While various chiral pyridine derivatives have been developed and utilized as catalysts or ligands in asymmetric reactions, there is no direct evidence in the reviewed literature to suggest that this compound itself is commonly employed as a chiral auxiliary. nih.govnih.gov The primary role of chiral auxiliaries is to temporarily introduce a chiral element to a substrate, direct the stereochemical outcome of a reaction, and then be readily removed. wikipedia.org

Building Blocks for Oligopyridines and Related Scaffolds

Pyridine units are fundamental building blocks in the construction of more complex molecular architectures, such as oligopyridines. researchgate.netambeed.com These extended aromatic systems have applications in materials science, coordination chemistry, and as ligands for catalysis. While functionalized pyridines are essential for the synthesis of oligopyridines, the specific use of this compound as a direct building block for such structures is not explicitly detailed in the available research. The synthesis of oligopyridines typically involves cross-coupling reactions of halogenated pyridines or the use of pyridine boronic acids. researchgate.net

Catalysis and Coordination Chemistry

Pyridine (B92270) Methanesulfonate (B1217627) and its Derivatives as Ligands in Metal Catalysis

Pyridine methanesulfonate and its derivatives have emerged as a significant class of ligands in coordination chemistry and homogeneous catalysis. researchgate.netsemanticscholar.org The unique structural and electronic properties of these ligands, which combine the aromatic pyridine ring with the sulfonate group, allow them to stabilize various oxidation states of transition metals and facilitate a range of catalytic transformations. acs.orgnih.gov Their versatility has led to applications in both platinum and palladium-based catalytic systems, influencing reaction mechanisms and product outcomes. acs.orgnih.gov

The di(2-pyridyl)methanesulfonate (dpms) ligand has been instrumental in advancing platinum-based catalysis. This tridentate ligand can coordinate to a platinum center in a κ³-(N,N,O) fashion, which stabilizes the resulting complex. acs.org This stabilization is crucial for facilitating challenging reactions such as aerobic oxidation and the functionalization of alkanes. acs.orgcdnsciencepub.com The dpms ligand has been shown to facilitate the oxidation of Pt(II) to Pt(IV) both enthalpically and entropically, a key step in many catalytic cycles. acs.orgnih.gov

Platinum complexes featuring the dpms ligand have demonstrated notable reactivity in aerobic oxidation reactions. For instance, the di(2-pyridyl)methanesulfonato hydroxo platinum(II) ethylene (B1197577) complex readily reacts with molecular oxygen in aqueous solutions. acs.org This reaction cleanly yields an unsymmetrical 2-hydroxyethyl platinum(IV) complex, which can subsequently eliminate ethylene oxide and ethylene glycol. acs.org

The dpms ligand plays a critical role in platinum-catalyzed systems aimed at converting methane (B114726) to methanol (B129727). Detailed studies using Density Functional Theory (DFT) have elucidated the mechanism of O₂ activation and subsequent methanol formation from methyl-platinum complexes. acs.orgnih.gov The oxidation of the (dpms)PtIIMe(OHn)(2–n)– complex in water is a key process. acs.orgnih.gov

The reaction pathway is highly pH-dependent. At a pH below 10, the Pt(II) complex reacts with O₂ to form a methyl Pt(IV)–OOH species. acs.orgnih.gov This intermediate then reacts with another equivalent of the Pt(II) complex to produce two equivalents of (dpms)PtIVMe(OH)₂, the main oxidation product. acs.orgnih.gov At a pH above 12, O–O bond cleavage is inhibited, and a Pt-to-Pt methyl transfer reaction becomes predominant. acs.orgnih.gov

The structure of the intermediates is crucial for the subsequent functionalization to form methanol. The Sₙ2 functionalization of two isomeric (dpms)PtIVMe(OH)₂ complexes shows different reactivity. The isomer with the methyl group positioned trans to the sulfonate group has a lower activation barrier for methanol formation compared to the isomer where the methyl group is trans to a pyridine nitrogen. acs.orgnih.gov This highlights the significant influence of the dpms ligand's geometry on the catalytic cycle. acs.org

Calculated Activation Barriers for Methanol Formation from (dpms)PtIVMe(OH)2 Isomers acs.orgnih.gov
Isomer (Methyl Group Position)Relative Activation Barrier (kcal/mol)
Trans to Sulfonate GroupLower (by 2–9 kcal/mol)
Trans to Pyridine NitrogenHigher

Derivatives of this compound, such as pyridine sulfinates and aryl mesylates, serve as effective partners in palladium-catalyzed reactions. nih.govorganic-chemistry.org These compounds have proven to be valuable in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. acs.orgnih.gov The use of these pyridine derivatives can overcome challenges associated with other reagents, such as the instability of certain pyridine boronates in Suzuki-Miyaura coupling. nih.govsemanticscholar.org

Pyridine sulfinates have been successfully employed as stable and easy-to-prepare nucleophilic partners in palladium-catalyzed cross-coupling reactions with aryl and heteroaryl halides. nih.govsemanticscholar.org This method provides a reliable alternative to the often problematic Suzuki-Miyaura coupling of pyridine derivatives, especially for 2-substituted pyridines. nih.gov The reaction demonstrates a broad scope with respect to the halide coupling partner, enabling the synthesis of a wide range of arylated pyridines. nih.govsemanticscholar.org

Optimized conditions for these reactions typically involve a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand, such as tricyclohexyl phosphine, and an inorganic base like potassium carbonate. nih.govsemanticscholar.org

Optimized Conditions for Pd-Catalyzed Cross-Coupling of Pyridine-3-sulfinate with 4-Bromotoluene nih.govsemanticscholar.org
ComponentCondition
CatalystPalladium Acetate (Pd(OAc)2)
LigandTricyclohexyl Phosphine (PCy3)
BasePotassium Carbonate (K2CO3)
Temperature150 °C
Yield of 3-arylated pyridine99%

Aryl mesylates, which are methanesulfonate esters, are effective substrates in palladium-catalyzed carbonylation reactions. organic-chemistry.org This provides a method for synthesizing aryl carboxylic acid derivatives from readily available phenols. organic-chemistry.org A catalytic system using palladium acetate (Pd(OAc)₂) and a bulky, bidentate phosphine ligand catalyzes the carbonylation of aryl mesylates and tosylates to form esters. organic-chemistry.org This reaction proceeds under mild conditions, typically at atmospheric pressure of carbon monoxide and temperatures between 80-110°C. organic-chemistry.org The methodology is tolerant of a wide array of functional groups and can be applied to electron-rich, electron-poor, and heterocyclic substrates. organic-chemistry.org The development of such reactions is significant as carbon monoxide is an abundant and inexpensive carbonyl source for synthesizing valuable compounds like esters, ketones, and amides. rsc.org

Palladium-Based Catalysis

Influence of Ligand Structure and Electronic Properties on Catalytic Activity

The catalytic efficacy of coordination complexes is profoundly influenced by the structural and electronic characteristics of their ligands. In pyridine-based catalysts, the pyridine moiety itself can be systematically modified to fine-tune the catalytic activity of the metallic center to which it is coordinated. These modifications primarily revolve around altering the steric environment around the metal and modulating the electronic density at the metal center.

The electronic properties of pyridine ligands are dictated by the nature of the substituents on the pyridine ring. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, enhancing the ligand's ability to donate electron density to the metal center. This increased electron donation can stabilize metal centers in higher oxidation states and can influence the reactivity of the catalyst. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the nitrogen atom, which can make the metal center more electrophilic and potentially more reactive in certain catalytic cycles. The interplay between the ligand's electronic properties and the metal center's requirements is a key factor in catalyst design. nih.govacs.org

In the context of this compound, which exists as a pyridinium (B92312) salt, the pyridine ring is protonated or otherwise substituted at the nitrogen atom. This inherent positive charge on the pyridinium cation significantly alters its electronic properties compared to neutral pyridine. The pyridinium ring acts as a strong electron-withdrawing group. If a pyridinium moiety were to be incorporated into a larger ligand structure, it would substantially decrease the electron-donating ability of the ligand. This could, in turn, render a coordinated metal center more electron-deficient, which may be advantageous for catalytic reactions that benefit from a highly electrophilic metal center.

The steric properties of pyridine ligands also play a crucial role in determining catalytic activity and selectivity. Bulky substituents placed near the coordinating nitrogen atom can create a sterically hindered environment around the metal center. This steric bulk can influence the substrate's approach to the metal, potentially leading to higher selectivity for certain products. It can also affect the stability of the catalyst by preventing undesirable side reactions, such as the formation of inactive catalyst dimers. The design of the ligand's steric profile is a powerful tool for controlling the outcome of a catalytic reaction.

The following table summarizes the general effects of ligand properties on catalytic activity:

Ligand PropertyEffect on Metal CenterPotential Impact on Catalysis
Electronic Properties
Electron-Donating GroupsIncreases electron densityStabilizes higher oxidation states, may increase reaction rates
Electron-Withdrawing GroupsDecreases electron densityStabilizes lower oxidation states, may enhance reactivity with nucleophiles
Steric Properties
Bulky SubstituentsCreates steric hindranceCan improve selectivity, may decrease reaction rates
Less Hindered SubstituentsMore accessible metal centerMay increase reaction rates, can decrease selectivity

Design of Novel Pyridine-Based Catalytic Systems

The design of novel pyridine-based catalytic systems is a dynamic area of research, driven by the need for more efficient, selective, and sustainable chemical transformations. A key strategy in this field is the modular design of ligands, where different fragments can be combined to create a ligand with tailored properties. researchgate.net This approach allows for the systematic variation of both steric and electronic parameters to optimize catalyst performance for a specific reaction.

One common approach involves the synthesis of multidentate ligands that incorporate one or more pyridine rings. These ligands can bind to a metal center through multiple points of attachment, leading to the formation of highly stable chelate complexes. The geometry of the resulting metal complex, which is dictated by the ligand's structure, can have a profound impact on its catalytic activity. For instance, by designing rigid ligand backbones, the coordination sphere of the metal can be pre-organized to favor a specific geometry that is conducive to the catalytic cycle. nih.gov

Another important aspect of catalyst design is the introduction of chiral elements into the pyridine ligand. Chiral pyridine-based ligands are instrumental in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral molecule in excess over the other. nih.gov The chiral information is transferred from the ligand to the substrate during the catalytic reaction, enabling the synthesis of enantiomerically enriched products, which are of great importance in the pharmaceutical and fine chemical industries.

In the context of this compound, while the compound itself is not a traditional ligand, the pyridinium moiety could be incorporated into the design of novel catalytic systems. For example, pyridinium salts can act as precursors for the generation of radical species under photoredox or transition-metal catalysis. acs.orgrsc.org The design of such systems would involve selecting appropriate pyridinium precursors and reaction conditions to control the generation and reactivity of the desired radical intermediates.

Furthermore, pyridinium salts have been employed as organocatalysts in their own right, where the pyridinium ion itself participates in the catalytic cycle. researchgate.net The design of novel catalysts in this area could involve modifying the substituents on the pyridine ring to tune the acidity and steric properties of the pyridinium catalyst, thereby optimizing its performance for a specific organic transformation.

The development of new pyridine-based catalytic systems often involves a combination of experimental screening and computational modeling. researchgate.net Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure of catalysts and the energetics of catalytic cycles, guiding the rational design of more effective catalysts.

The table below outlines some strategies for the design of novel pyridine-based catalytic systems:

Design StrategyObjectiveExample Application
Multidentate Ligand Synthesis Enhance catalyst stability and control coordination geometryPincer ligands for cross-coupling reactions
Introduction of Chirality Achieve high enantioselectivityAsymmetric hydrogenation
Modification of Electronic Properties Tune the reactivity of the metal centerOptimization of oxidation catalysts
Use of Pyridinium Salts Generate radical intermediates or act as organocatalystsDeaminative functionalization, cycloaddition reactions
Computational Modeling Predict catalyst performance and guide ligand designDFT studies of reaction mechanisms

Conclusion and Future Perspectives

Summary of Current Research Advances

Research into pyridine (B92270) methanesulfonate (B1217627) and its analogs has yielded significant advances, primarily centered on its applications in catalysis and organic synthesis. As a protic ionic liquid, it serves as an effective and often more sustainable alternative to traditional acid catalysts and volatile organic solvents. rsc.org

Key research findings include:

Acid Catalysis: Pyridinium-based PILs, including those with methanesulfonate anions, have demonstrated notable catalytic activity in acid-catalyzed reactions such as esterifications. rsc.org Studies on analogous compounds like pyridinium (B92312) p-toluenesulfonate (PPTS) have shown that modifications, such as the introduction of lipid chains or electron-withdrawing groups to the pyridine ring, can significantly enhance catalytic activity and selectivity. nih.gov This highlights the tunability of these catalysts.

Organic Synthesis Precursors: N-functionalized pyridinium salts are increasingly recognized as valuable precursors for generating carbon-, nitrogen-, and oxygen-centered radicals, particularly in reactions initiated by light. researchgate.net These reagents can act as bifunctional platforms, possessing both nucleophilic sites and the capacity for radical generation, which enables novel pathways for forming complex C-N and C-C bonds. nih.govrsc.org

Ionic Liquid Applications: The use of pyridinium-based ionic liquids as solvents or co-solvents is a significant area of research. They have been shown to improve the stability of enzymes like Candida rugosa lipase (B570770) in non-aqueous solvent systems, showcasing their potential in biocatalysis. tubitak.gov.trnih.gov Their thermal stability and ability to dissolve diverse reactants make them attractive media for a variety of chemical processes. longdom.org

Heterogeneous Catalysis: Recent efforts have focused on immobilizing pyridinium salts onto solid supports, such as magnetic nanoparticles, to create recoverable and reusable heterogeneous catalysts. rsc.orgnih.gov This approach combines the catalytic benefits of the pyridinium moiety with the practical advantages of simplified product purification and catalyst recycling. nih.gov

Interactive Table: Summary of Research Findings on Pyridinium Salts
Research AreaKey FindingSignificanceReference(s)
Acid Catalysis Serves as an effective catalyst for esterification reactions.Provides a greener alternative to traditional strong acids. rsc.org
Catalyst Modification Introducing functional groups (e.g., lipid chains, nitro groups) to the pyridinium ring enhances catalytic activity and selectivity.Demonstrates the high tunability of pyridinium-based catalysts for specific applications. nih.gov
Radical Chemistry Acts as a convenient precursor for generating various radicals under photoredox conditions.Opens new avenues for complex bond-forming reactions in organic synthesis. researchgate.net
Biocatalysis Improves the stability and activity of enzymes (e.g., lipase) when used as a co-solvent.Expands the utility of enzymes in industrial processes by enabling reactions in non-aqueous media. tubitak.gov.trnih.gov
Heterogeneous Catalysis Can be immobilized on solid supports like nanoparticles to create reusable catalysts.Facilitates sustainable chemical processes through enhanced catalyst recovery and recycling. nih.gov

Emerging Research Opportunities in Pyridine Methanesulfonate Chemistry

The unique properties of this compound open up several promising avenues for future investigation. The intersection of green chemistry, materials science, and biocatalysis presents a particularly fertile ground for innovation.

Green Chemistry and Sustainable Processes: As a recyclable and non-volatile ionic liquid, this compound is well-suited for the development of environmentally benign chemical processes. rsc.orglongdom.org Future work could focus on its application as a solvent and/or catalyst for a broader range of industrial reactions, replacing hazardous volatile organic compounds (VOCs) and corrosive mineral acids.

Advanced Biocatalysis: The demonstrated ability of pyridinium salts to stabilize enzymes in organic media is an exciting area for expansion. tubitak.gov.tr Research opportunities exist in exploring its effectiveness with a wider array of enzymes and biocatalytic transformations. This could unlock new industrial biotechnological applications where substrate or product solubility in water is a limiting factor.

Functional Materials: The incorporation of the pyridinium methanesulfonate moiety into polymeric structures or onto solid supports is an emerging field. nih.govnih.gov This could lead to the creation of novel materials with tailored catalytic, conductive, or antimicrobial properties. nih.gov For example, developing polymer-supported pyridinium methanesulfonate catalysts could lead to highly stable and efficient systems for flow chemistry applications.

Pharmaceutical Synthesis: The pyridine scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. rsc.orgnih.gov this compound can serve as a key reagent or catalyst in the synthesis of complex pharmaceutical intermediates. Research into its application for creating novel pyridine-containing molecules with potential therapeutic activity is a significant opportunity. gazi.edu.tr

Potential for Development of New Synthetic Methodologies and Catalytic Systems

The versatility of the pyridinium scaffold suggests immense potential for the development of novel synthetic methods and more sophisticated catalytic systems. Future research is expected to build upon recent advances in radical chemistry and catalyst design.

Novel Synthetic Methodologies: The exploration of N-functionalized pyridinium salts as radical precursors is still in its early stages and holds considerable promise. researchgate.net Future work will likely focus on designing new photoredox and metal-catalyzed reactions that exploit this reactivity for previously challenging transformations. This includes the development of stereoselective methods for the dearomatization of pyridinium salts to access complex, three-dimensional molecular architectures. mdpi.com The modular synthesis of functionalized bipyridines using pyridylsulfonium salts, a related class of compounds, demonstrates the potential for developing new coupling strategies. chemrxiv.org

Advanced Catalytic Systems: The design of next-generation catalysts based on this compound is a key area for development. This includes:

Functionalized Homogeneous Catalysts: Inspired by studies on related pyridinium salts, the synthesis of this compound derivatives with specific functional groups could lead to catalysts with enhanced activity, selectivity, and substrate scope. nih.gov

Heterogeneous and Immobilized Catalysts: Further development of pyridinium methanesulfonate immobilized on various supports (e.g., silica, polymers, magnetic nanoparticles) will be crucial for their practical application in industrial settings. nih.gov These systems offer the benefits of easy separation and recyclability, contributing to more cost-effective and sustainable chemical production.

Metal-Complex Catalysis: The pyridine nitrogen is an excellent coordination site for transition metals. nih.gov Exploring the use of this compound as a ligand in novel metal complexes could lead to new catalysts for a wide range of organic transformations, including C-H functionalization and cross-coupling reactions. acs.orgbeilstein-journals.org

Q & A

Q. How is Pyridine methanesulfonate synthesized in laboratory settings, and what stoichiometric considerations are critical?

this compound is typically synthesized via esterification of methanol (or another alcohol) with methanesulfonyl chloride in the presence of pyridine. The reaction proceeds at 0°C for 1 hour, followed by 5 hours at room temperature, yielding ~80% product . Pyridine acts as both a base and solvent, neutralizing HCl byproduct. Key considerations include:

  • Stoichiometry : A 1:1 molar ratio of alcohol to methanesulfonyl chloride is optimal to minimize side reactions.
  • Temperature control : Lower temperatures reduce competing hydrolysis of methanesulfonyl chloride.
  • Purification : Post-reaction, excess pyridine is removed via aqueous extraction, and the product is crystallized or chromatographed.

Q. What analytical techniques are essential for confirming the purity and structural integrity of this compound?

A multi-technique approach is required:

  • HPLC-MS : Quantifies purity (>95% typically required for research-grade material) and detects trace impurities (e.g., unreacted methanesulfonyl chloride) .
  • NMR (¹H/¹³C) : Confirms structure via characteristic peaks (e.g., pyridine ring protons at δ 7.2–8.6 ppm, methanesulfonate methyl group at δ 3.1 ppm) .
  • Titration : Validates sulfonate content using standardized NaOH, with phenolphthalein as an indicator .

Q. How should this compound be stored to ensure long-term stability in research settings?

Stability is influenced by:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
  • Moisture : Use desiccants (e.g., silica gel) to avoid water-induced degradation.
  • Light : Amber vials mitigate UV-induced decomposition. Regular stability testing (via HPLC every 6 months) is recommended for long-term studies .

Advanced Research Questions

Q. How do reaction conditions (solvent, catalyst) influence the impurity profile of this compound?

Impurities arise from side reactions such as sulfonate ester hydrolysis or pyridine quaternization. Key factors:

  • Solvent polarity : Polar aprotic solvents (e.g., acetonitrile) reduce hydrolysis compared to pyridine alone.
  • Catalytic traces : Residual acids (e.g., HCl) accelerate degradation; neutralization with pyridine is critical .
  • Reaction time : Prolonged durations (>6 hours) increase byproduct formation (e.g., methyl pyridinium salts) .

Q. What advanced methodologies can resolve batch-to-batch variability in this compound for sensitive assays?

For assays requiring <1% variability (e.g., kinetic studies):

  • Peptide content analysis : Adapt peptide QC protocols to quantify sulfonate content via ion chromatography.
  • Karl Fischer titration : Measures water content (<0.5% recommended) to standardize solubility .
  • Stability-indicating assays : Use forced degradation (e.g., heat, pH extremes) to identify critical quality attributes .

Q. How does the electronic structure of this compound affect its reactivity in nucleophilic substitutions?

The pyridine ring’s electron-withdrawing nature activates the methanesulfonate group as a leaving group. Computational studies (DFT) show:

  • Charge distribution : The sulfonate group carries a partial negative charge (–0.32e), enhancing leaving-group ability.
  • Steric effects : Pyridine’s planar structure minimizes steric hindrance, favoring SN2 mechanisms in alkylation reactions .

Q. What strategies mitigate trace metal contamination in this compound used in enzyme inhibition assays?

Metal ions (e.g., Fe³⁺, Cu²⁺) can catalyze undesired oxidation. Mitigation includes:

  • Chelation : Add EDTA (0.1 mM) to buffer solutions.
  • Distillation : Pre-purify pyridine via fractional distillation under argon.
  • ICP-MS analysis : Quantify metal content (<1 ppm threshold) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.